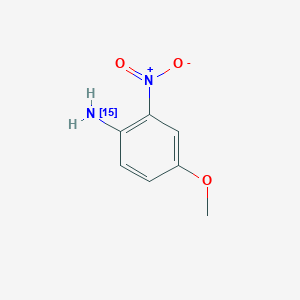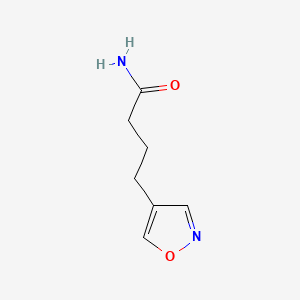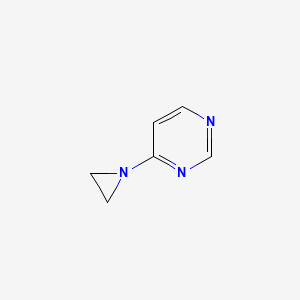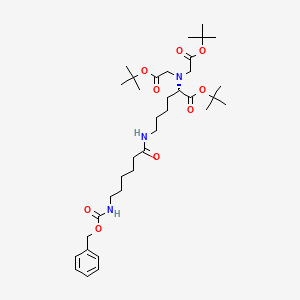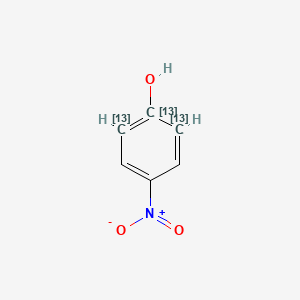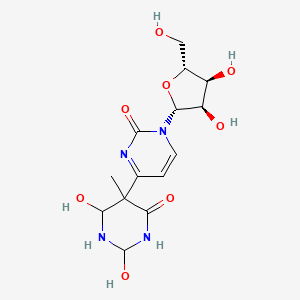
(R)-(+)-Sch 23390-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-Sch 23390-d3 Hydrochloride is a deuterated form of ®-(+)-Sch 23390 Hydrochloride, a selective dopamine D1 receptor antagonist. This compound is often used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Sch 23390-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the molecular structure of ®-(+)-Sch 23390 Hydrochloride. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-(+)-Sch 23390-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to maximize yield and purity. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
®-(+)-Sch 23390-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
®-(+)-Sch 23390-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactions of deuterated compounds.
Biology: To investigate the role of dopamine receptors in various biological processes.
Medicine: To explore potential therapeutic applications in neurological and psychiatric disorders.
Industry: As a reference standard in the development and quality control of pharmaceuticals.
Mechanism of Action
The compound exerts its effects by selectively binding to dopamine D1 receptors, thereby blocking the action of dopamine. This interaction affects various molecular targets and pathways involved in neurotransmission, leading to changes in physiological and behavioral responses.
Comparison with Similar Compounds
Similar Compounds
®-(+)-Sch 23390 Hydrochloride: The non-deuterated form of the compound.
SCH 39166: Another dopamine D1 receptor antagonist with a different chemical structure.
SKF 81297: A selective dopamine D1 receptor agonist.
Uniqueness
®-(+)-Sch 23390-d3 Hydrochloride is unique due to the presence of deuterium atoms, which can provide insights into the kinetic isotope effects and metabolic stability of the compound. This makes it a valuable tool in research studies that require precise control over isotopic composition.
Properties
CAS No. |
1329837-05-9 |
|---|---|
Molecular Formula |
C17H19Cl2NO |
Molecular Weight |
327.263 |
IUPAC Name |
(5R)-8-chloro-5-phenyl-3-(trideuteriomethyl)-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride |
InChI |
InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1/i1D3; |
InChI Key |
OYCAEWMSOPMASE-QNYOVWSSSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl |
Synonyms |
(5R)-8-Chloro-2,3,4,5-tetrahydro-3-(methyl-d3)-5-phenyl-1H-3-benzazepin-7-ol Hydrochloride; (R)-Sch 23390-d3 Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



